molecular formula C10H12N4O B13534414 1-[(2-Methoxy-3-pyridinyl)methyl]-1H-pyrazol-3-amine

1-[(2-Methoxy-3-pyridinyl)methyl]-1H-pyrazol-3-amine

Cat. No.: B13534414
M. Wt: 204.23 g/mol
InChI Key: YVJCSYLZAPFNLQ-UHFFFAOYSA-N
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Description

1-[(2-Methoxy-3-pyridinyl)methyl]-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Methoxy-3-pyridinyl)methyl]-1H-pyrazol-3-amine typically involves the condensation of 2-methoxy-3-pyridinecarboxaldehyde with hydrazine derivatives, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[(2-Methoxy-3-pyridinyl)methyl]-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

1-[(2-Methoxy-3-pyridinyl)methyl]-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-[(2-Methoxy-3-pyridinyl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-Methoxy-3-pyridinyl)methyl]-1H-pyrazol-3-amine is unique due to its specific pyrazole structure, which imparts distinct chemical and biological properties. Unlike omeprazole and esomeprazole, which are primarily used as proton pump inhibitors, this compound has broader applications in various fields of research and industry .

Properties

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

1-[(2-methoxypyridin-3-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C10H12N4O/c1-15-10-8(3-2-5-12-10)7-14-6-4-9(11)13-14/h2-6H,7H2,1H3,(H2,11,13)

InChI Key

YVJCSYLZAPFNLQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=N1)CN2C=CC(=N2)N

Origin of Product

United States

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